molecular formula C48H54N7O8P B12098421 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoraMidite

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoraMidite

Cat. No.: B12098421
M. Wt: 888.0 g/mol
InChI Key: INUFZOANRLMUCW-UHFFFAOYSA-N
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Description

2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine 3’-CE phosphoramidite is a specialized nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. This compound is integral in the field of molecular biology, particularly in the synthesis of DNA sequences for research and therapeutic purposes. Its unique structure allows for the incorporation of modified nucleotides into oligonucleotides, enhancing their stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine 3’-CE phosphoramidite typically involves multiple steps:

    Protection of the Hydroxyl Groups: The 5’-hydroxyl group of 2’-deoxyadenosine is protected with a dimethoxytrityl (DMT) group.

    Acylation: The N6 position of the adenine base is acylated with phenoxyacetic acid to form N6-phenoxyacetyladenosine.

    Phosphitylation: The 3’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the protection, acylation, and phosphitylation reactions.

    Purification: The product is purified using chromatography techniques to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine 3’-CE phosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphite triester can be oxidized to a phosphate triester using iodine in water or tert-butyl hydroperoxide.

    Substitution: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid in dichloromethane.

    Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of another nucleoside to form a phosphite triester linkage.

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide.

    Deprotection: Trichloroacetic acid in dichloromethane.

    Coupling: Tetrazole as an activator in acetonitrile.

Major Products

    Phosphate Triesters: Formed during the oxidation step.

    Deprotected Nucleosides: Resulting from the removal of the DMT group.

    Oligonucleotides: Synthesized through the coupling reactions.

Scientific Research Applications

2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine 3’-CE phosphoramidite is widely used in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and DNA repair mechanisms.

    Biology: Essential for the synthesis of DNA probes and primers used in PCR, sequencing, and gene editing.

    Medicine: Utilized in the development of antisense oligonucleotides and siRNA for therapeutic applications.

    Industry: Employed in the production of diagnostic kits and molecular biology reagents.

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides during chemical synthesis. The phenoxyacetyl group at the N6 position enhances the stability of the nucleoside, while the DMT group protects the 5’-hydroxyl group, allowing for selective deprotection and coupling. The phosphoramidite group at the 3’ position facilitates the formation of phosphite triester linkages, which are subsequently oxidized to stable phosphate triesters.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’-CE phosphoramidite: Similar in structure but with an Fmoc group instead of phenoxyacetyl.

    N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Uses a benzoyl group at the N6 position.

    N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Contains a 2’-O-methyl modification.

Uniqueness

2’-Deoxy-5’-O-DMT-N6-phenoxyacetyladenosine 3’-CE phosphoramidite is unique due to the phenoxyacetyl group, which provides enhanced stability and specificity in oligonucleotide synthesis. This modification can improve the performance of oligonucleotides in various applications, making it a valuable tool in molecular biology and medicinal chemistry.

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFZOANRLMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N7O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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